molecular formula C24H34N2O2 B4994857 N-benzyl-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine

N-benzyl-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine

Cat. No. B4994857
M. Wt: 382.5 g/mol
InChI Key: PWIUYPAQUKDMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine, also known as BMPEA, is a synthetic compound that has been found in several dietary supplements marketed for weight loss and athletic performance enhancement. This compound has been the subject of scientific research due to its potential physiological effects and mechanism of action.

Mechanism of Action

N-benzyl-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in increased energy expenditure, appetite suppression, and improved athletic performance.
Biochemical and Physiological Effects:
This compound has been found to have several physiological effects, including increased heart rate, blood pressure, and energy expenditure. It has also been shown to enhance athletic performance, improve cognitive function, and suppress appetite.

Advantages and Limitations for Lab Experiments

N-benzyl-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine has several advantages for lab experiments, including its availability and relatively low cost compared to other stimulants. However, its potential side effects and abuse potential must be taken into consideration when conducting experiments.

Future Directions

There are several areas of future research for N-benzyl-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine, including its potential as a treatment for attention deficit hyperactivity disorder (ADHD), its effects on the cardiovascular system, and its long-term safety and efficacy as a weight loss and athletic performance enhancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and supplements.

Synthesis Methods

N-benzyl-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 1-(2-methoxybenzyl)piperidine with benzyl chloride followed by reductive amination with 2-methoxy-N-methyl-ethylamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-benzyl-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine has been used in scientific research to investigate its potential physiological effects and mechanism of action. Studies have shown that this compound has similar effects to amphetamines, such as increased heart rate, blood pressure, and energy expenditure. This compound has also been found to have potential as a weight loss and athletic performance enhancer.

properties

IUPAC Name

N-benzyl-2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-27-17-16-26(18-21-8-4-3-5-9-21)19-22-12-14-25(15-13-22)20-23-10-6-7-11-24(23)28-2/h3-11,22H,12-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIUYPAQUKDMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCN(CC1)CC2=CC=CC=C2OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.